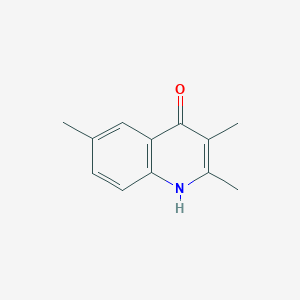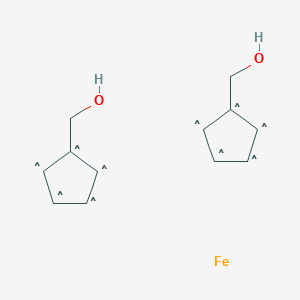
cis-1-Isopropenyl-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Isopropenyl-4-methylcyclohexane is a cyclic terpene commonly known as limonene. It is a naturally occurring compound found in the rinds of citrus fruits such as oranges, lemons, and limes. This compound has a characteristic citrus scent and is widely used in various products such as perfumes, cleaning agents, and food flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-1-Isopropenyl-4-methylcyclohexane can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of α-pinene, a naturally occurring terpene. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrially, cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is primarily obtained through the extraction and distillation of citrus fruit peels. The peels are subjected to steam distillation, and the resulting essential oil is then purified to isolate the compound. This method is preferred due to its cost-effectiveness and the abundance of citrus fruits.
Chemical Reactions Analysis
Types of Reactions
cis-1-Isopropenyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form compounds such as carvone and carveol.
Reduction: It can be reduced to form dihydrolimonene.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carvone, carveol
Reduction: Dihydrolimonene
Substitution: Halogenated derivatives of limonene
Scientific Research Applications
cis-1-Isopropenyl-4-methylcyclohexane has a wide range of scientific research applications:
Chemistry: It is used as a chiral starting material in the synthesis of various organic compounds.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Medicine: Research is being conducted on its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: It is used as a solvent and as a flavoring agent in the food industry.
Mechanism of Action
The exact mechanism of action of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. it is believed to exert its effects through various pathways, including:
Modulation of Gene Expression: The compound may influence the expression of certain genes involved in cell growth and apoptosis.
Inhibition of Enzyme Activity: It may inhibit enzymes that are crucial for the survival of certain microorganisms and cancer cells.
Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells.
Comparison with Similar Compounds
cis-1-Isopropenyl-4-methylcyclohexane can be compared with other similar compounds such as:
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, trans-: This is the trans-isomer of the compound and has different physical and chemical properties.
Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-: This compound has a similar structure but with a different substituent at the 4-position.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, cis-: This is the alcohol derivative of the compound and has different reactivity and applications .
This compound is unique due to its widespread occurrence in nature, its characteristic citrus scent, and its diverse range of applications in various fields.
Properties
CAS No. |
1124-27-2 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
OLZFGHOLNXRJEC-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
Canonical SMILES |
CC1CCC(CC1)C(=C)C |
Key on ui other cas no. |
6252-33-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















